molecular formula C16H11BrClN5O3 B213604 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

Numéro de catalogue B213604
Poids moléculaire: 436.6 g/mol
Clé InChI: AUZXBCOZWUURDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

Mécanisme D'action

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 works by inhibiting the activity of several key proteins involved in cancer cell growth and proliferation. Its primary target is RAF kinase, which plays a critical role in the MAPK signaling pathway. By inhibiting RAF kinase, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 disrupts the signaling pathway and prevents cancer cells from proliferating. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been shown to inhibit angiogenesis and reduce tumor vascularity. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer activity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its multi-targeted kinase inhibition, which makes it a potentially effective treatment for a variety of cancer types. Additionally, this compound has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 is its potential toxicity, which may limit its clinical use.

Orientations Futures

There are several potential future directions for research on 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006. One area of interest is the development of combination therapies that include 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as this compound has been shown to enhance the efficacy of other cancer treatments. Additionally, further research is needed to determine the optimal dosing and administration of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006, as well as its potential use in combination with other targeted therapies. Finally, there is ongoing research into the development of new kinase inhibitors that may be more effective and less toxic than 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

Méthodes De Synthèse

The synthesis of 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with benzyl bromide to form 2-benzyl-3-nitropyridine. This intermediate is then reacted with 4-bromo-3-chloropyrazole in the presence of a base to form the pyrazolyl intermediate. Finally, this intermediate is reacted with 4-aminobenzonitrile to form the final product, 3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006.

Applications De Recherche Scientifique

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that has been shown to inhibit the activity of several key proteins involved in cancer cell growth and proliferation, including RAF kinase, VEGFR, and PDGFR. This compound has been shown to be effective in preclinical studies against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

Propriétés

Nom du produit

3-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-N-(2-chloro-3-pyridinyl)benzamide

Formule moléculaire

C16H11BrClN5O3

Poids moléculaire

436.6 g/mol

Nom IUPAC

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)benzamide

InChI

InChI=1S/C16H11BrClN5O3/c17-12-9-22(21-15(12)23(25)26)8-10-3-1-4-11(7-10)16(24)20-13-5-2-6-19-14(13)18/h1-7,9H,8H2,(H,20,24)

Clé InChI

AUZXBCOZWUURDM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)C(=O)NC3=C(N=CC=C3)Cl

SMILES canonique

C1=CC(=CC(=C1)C(=O)NC2=C(N=CC=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.